2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGTCUKBGSWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the benzamide linkage: This step involves the reaction of the brominated intermediate with an amine derivative to form the final benzamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structural features allow for the generation of various functional derivatives through nucleophilic substitution reactions. For instance, reactions involving palladium catalysts can facilitate coupling reactions that expand its utility in synthesizing complex molecules.
Pharmacological Potential
Research indicates that 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibits significant biological activities, particularly in pharmacology:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, suggesting potential applications in cancer therapy. Its structural similarity to other bioactive compounds enhances its therapeutic profile.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound could modulate inflammatory responses through enzyme inhibition or receptor binding.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Studies suggest it may engage in π-π stacking and hydrogen bonding with target proteins or nucleic acids, influencing their activity.
Case Studies and Research Findings
Numerous studies have explored the synthesis and biological evaluation of related compounds, demonstrating the therapeutic potential of chromenyl derivatives:
- Antimicrobial Activity : Research on similar coumarin derivatives has shown promising antibacterial and antifungal properties, highlighting the significance of substituents like methoxy groups in enhancing biological activity .
- Therapeutic Effects : Investigations into coumarins reveal their effectiveness against various diseases, including cancer, due to their ability to interact with cellular pathways involved in disease progression .
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the chromen-4-one core or benzamide group, leading to variations in physicochemical properties and biological efficacy. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations:
- Methoxy vs. Methyl Groups : The 2-methoxyphenyl group in the target compound improves solubility in polar solvents compared to 4-methylphenyl derivatives .
- Trimethoxy Substitution : 3,4,5-Trimethoxybenzamide derivatives exhibit enhanced metabolic stability but reduced cell permeability due to increased polarity .
Biological Activity
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of phenylcoumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C23H16BrNO4
- Molecular Weight : 450.3 g/mol
- CAS Number : 923676-01-1
The structure of the compound features a chromenone moiety, which is significant in mediating its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions such as Alzheimer's disease .
- Antioxidant Activity : It exhibits significant antioxidant properties, which help protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts .
- Anti-Aggregation Effects : The compound has demonstrated the ability to inhibit the self-aggregation of beta-amyloid peptides, which are implicated in Alzheimer's pathology. This property suggests a potential role in neuroprotective therapies .
Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value | Reference |
|---|---|---|
| AChE Inhibition | 0.27 μM | |
| β-Amyloid Aggregation Inhibition | 44% at 100 μM | |
| Antioxidant Activity | Significant | |
| Neuroprotection (PC12 cells) | Not specified |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's activity:
- Neuroprotective Studies : In vitro studies on PC12 cells showed that treatment with this compound resulted in reduced cell death induced by hydrogen peroxide, indicating its potential as a neuroprotective agent .
- Comparative Studies : When compared with other phenylcoumarin derivatives, this compound exhibited superior AChE inhibitory activity, suggesting that modifications in its structure significantly enhance its pharmacological properties .
- Therapeutic Potential : Given its multifaceted biological activities, this compound is being explored for potential therapeutic applications in treating neurodegenerative diseases, particularly Alzheimer’s disease and other cognitive disorders .
Q & A
Q. What are the standard synthetic routes for 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and what analytical techniques are employed to confirm its purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to construct the 4H-chromen-4-one scaffold.
Bromination : Introduction of the bromine substituent via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).
Benzamide Coupling : Amide bond formation between the chromenone intermediate and 2-bromobenzoic acid derivatives using coupling reagents (e.g., EDCI/HOBt).
Analytical Techniques :
- NMR Spectroscopy : To confirm regioselectivity of bromination and amide bond formation (e.g., H NMR for aromatic proton shifts, C NMR for carbonyl signals) .
- HPLC : To assess purity (>95% by reverse-phase chromatography with UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data analysis?
Methodological Answer:
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) to minimize thermal motion artifacts.
- Structure Solution : Use direct methods (e.g., SHELXS) for phase determination and SHELXL for refinement, accounting for bromine’s high electron density .
- Validation : Check for crystallographic R-factors (<0.05) and validate geometry using tools like PLATON or Mercury .
- Visualization : ORTEP-3 for thermal ellipsoid plots and CCDC software for packing diagram generation .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthesis yield of this compound, particularly in overcoming low reaction efficiency?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Reaction Monitoring : Employ in-situ IR spectroscopy to track amide bond formation and optimize reaction time .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent polarity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?
Methodological Answer:
- Dose-Response Assays : Establish EC/IC values under standardized conditions (e.g., consistent cell lines, serum-free media) to compare potency .
- Structural Analog Analysis : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate the pharmacophore responsible for activity .
- Assay Interference Checks : Rule out false positives by testing for aggregation-based inhibition using detergent (e.g., 0.01% Triton X-100) .
Q. What computational approaches are recommended to predict the compound’s interaction with biological targets, such as kinases or proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets (e.g., EGFR or CDK2) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using Phase) to identify critical hydrogen-bond acceptors (e.g., chromenone carbonyl) .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed during structural refinement?
Methodological Answer:
- Twinning Analysis : Use PLATON’s TWINABS to detect and correct for merohedral twinning, common in chromenone derivatives .
- Disorder Modeling : Refine disordered bromine or methoxy groups with split occupancy and restrained isotropic displacement parameters .
- Validation Tools : Cross-check with CheckCIF to identify outliers in bond lengths/angles and adjust refinement constraints .
Q. What spectroscopic methods are most effective in characterizing degradation products under stability studies?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed products (e.g., free chromenone or benzamide fragments) using fragmentation patterns .
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via H NMR peak disappearance/appearance .
- X-ray Powder Diffraction (XRPD) : Detect polymorphic changes in degraded samples by comparing diffraction patterns with the pristine compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
